molecular formula C19H22F4N4O B2538826 1-cyclopentyl-3-(4-fluorobenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034379-47-8

1-cyclopentyl-3-(4-fluorobenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2538826
CAS RN: 2034379-47-8
M. Wt: 398.406
InChI Key: VAONDZZNCZDRAA-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (R1)(R2)N-CO-N(R3)(R4), where R1, R2, R3, and R4 are organic groups or hydrogen atoms. In this case, the R groups include a cyclopentyl group, a 4-fluorobenzyl group, and a 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would form a five-membered ring, while the 4-fluorobenzyl and 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl groups would add additional complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could increase its stability and lipophilicity .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed new protocols and methodologies for synthesizing various heterocyclic compounds, demonstrating the versatility of urea derivatives in creating compounds with potential biological activities. For instance, the development of novel 4-(3-carboxyl-1H-pyrazol-4-yl)-1,4-dihydropyridines using a catalyst in ionic liquid shows the potential for eco-friendly synthetic routes (R. Sridhar & P. Perumal, 2005). Similarly, the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives and their characterization through various spectroscopic techniques highlight the structural diversity achievable through these synthetic approaches (Muhammad Haroon et al., 2019).

Potential Biological Activities

The chemical synthesis of new compounds extends into exploring their potential biological activities. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated as anti-tumor agents, showing significant effects in mouse tumor model cancer cell lines (I. Nassar, S. R. Atta-Allah & A. S. H. Elgazwy, 2015). Another study focused on the antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5,7-diones and their 5-thioxo-7-ones, comparing them with standard fungicides against specific fungal strains (A. Mishra, S. Singh & A. Wahab, 2000).

Material Development and Molecular Studies

Beyond biological applications, the synthesized compounds have also been pivotal in material science and molecular studies. Theoretical investigations into the photophysical properties of iridium(III) complexes, for example, have demonstrated how the substitution on the ligands can significantly influence the emission color and photoluminescence quantum efficiency of these materials (Xiaohong Shang et al., 2015). This indicates the potential of these compounds in developing new materials for electronic and optical applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Urea derivatives can have a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-cyclopentyl-3-[(4-fluorophenyl)methyl]-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F4N4O/c20-15-7-5-14(6-8-15)13-24-18(28)27(16-3-1-2-4-16)12-11-26-10-9-17(25-26)19(21,22)23/h5-10,16H,1-4,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAONDZZNCZDRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(4-fluorobenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

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